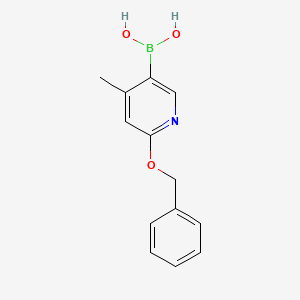
2-(Benzyloxy)-4-methylpyridine-5-boronic acid
Vue d'ensemble
Description
“2-(Benzyloxy)-4-methylpyridine-5-boronic acid” likely refers to a boronic acid compound that contains a pyridine ring, a benzyloxy group, and a methyl group. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups . They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, making them useful in a variety of chemical and biological applications .
Synthesis Analysis
While the specific synthesis pathway for “2-(Benzyloxy)-4-methylpyridine-5-boronic acid” is not available, boronic acids are often synthesized through the reaction of organometallic compounds with borate esters . The Suzuki-Miyaura cross-coupling reaction is a common method used to form carbon-carbon bonds using boronic acids .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a boronic acid group (a boron atom bonded to an oxygen atom and two hydrocarbon groups), a benzyloxy group (a benzene ring attached to an oxygen atom), and a methyl group (a carbon atom bonded to three hydrogen atoms) .Chemical Reactions Analysis
Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds. They are often used in the Suzuki-Miyaura cross-coupling reaction, a common method used to form carbon-carbon bonds .Applications De Recherche Scientifique
Synthesis of Benzyl Ethers and Esters
This compound is utilized in the synthesis of benzyl ethers and esters, serving as a reagent that offers a mild and convenient method for alkylation under neutral conditions . It’s particularly useful for complex alcohol substrates where basic or acidic conditions are not compatible.
Protecting Groups in Organic Synthesis
The benzyloxy group in the compound acts as a protecting group for alcohols and carboxylic acids during organic synthesis. This is crucial for intricate systems where the protection and deprotection steps must occur without affecting sensitive functional groups .
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety of the compound is instrumental in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for creating carbon-carbon bonds, which are foundational in constructing complex organic molecules, including pharmaceuticals and polymers .
Material Science Applications
In material science, this compound can be used to modify surface properties of materials. The boronic acid group can form reversible covalent bonds with diols, which is beneficial for creating responsive surfaces that can interact with biological environments .
Sensor Development
Researchers utilize the boronic acid group for developing sensors, especially for detecting sugars and other diol-containing compounds. This has implications in medical diagnostics and monitoring, such as glucose sensing for diabetes management .
Drug Discovery and Medicinal Chemistry
The compound’s structure is valuable in drug discovery, where it can be incorporated into potential therapeutic agents. Its ability to participate in various chemical reactions makes it a versatile building block for medicinal chemistry .
Catalysis
The boronic acid group can act as a catalyst in various organic transformations. This includes its role in oxidation-reduction reactions, which are essential in synthetic chemistry for modifying functional groups .
Research on Benzylic Activation
The compound is used in studies exploring benzylic activation, which is a key concept in understanding the reactivity of molecules with benzylic positions. This knowledge is applied in designing new synthetic routes and improving existing ones .
Mécanisme D'action
The mechanism of action of boronic acids in chemical reactions often involves the formation of covalent bonds with other compounds. In the Suzuki-Miyaura cross-coupling reaction, for example, the boronic acid acts as a nucleophile, attacking an electrophilic carbon to form a new carbon-carbon bond .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-methyl-6-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO3/c1-10-7-13(15-8-12(10)14(16)17)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAURPRIQZGXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-methylpyridine-5-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)
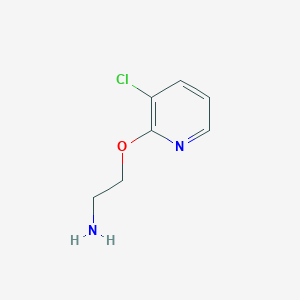
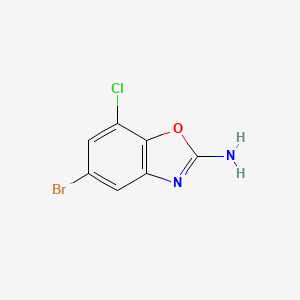
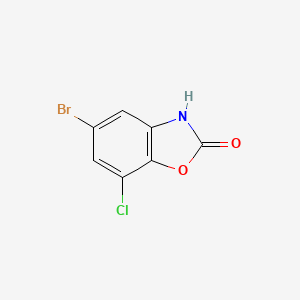

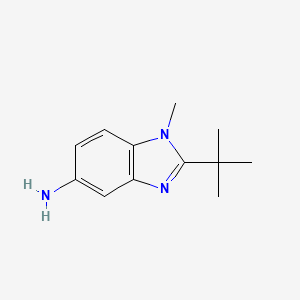
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)
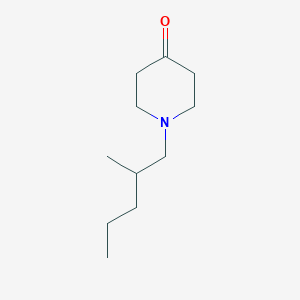

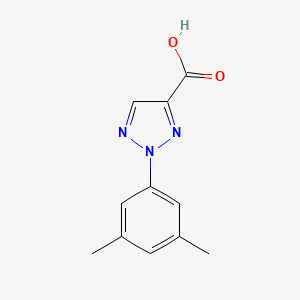
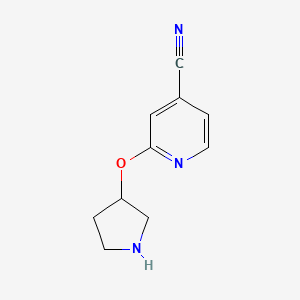
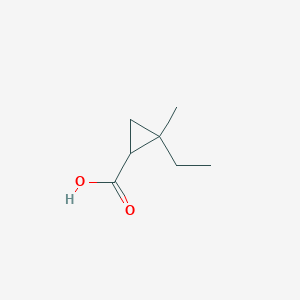

![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol](/img/structure/B1527583.png)